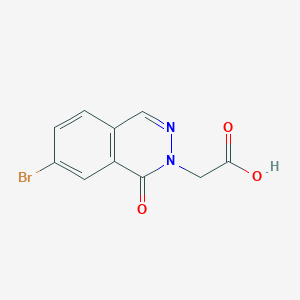

2-(7-Bromo-1-oxophthalazin-2-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(7-Bromo-1-oxophthalazin-2-yl)acetic acid” is a chemical compound. It is similar to “2-(7-fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid” which has a molecular weight of 222.18 .

Synthesis Analysis

The synthesis of similar compounds, such as quinoxaline derivatives, has been reported. For instance, 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, an essential intermediate to obtain the drug Erdafitinib, has been synthesized using 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one as raw materials, triethylene diamine (DABCO) as a catalyst, and tetrahydrofuran as a solvent .

Molecular Structure Analysis

The molecular structure of similar compounds such as “2-(7-fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid” has been reported. The InChI code for this compound is "1S/C10H7FN2O3/c11-7-2-1-6-4-12-13(5-9(14)15)10(16)8(6)3-7/h1-4H,5H2,(H,14,15)" .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. For example, 1-methylpyrazole was used as a raw material subjected to acylation, bromination, and cyclization with 4-bromo-ophenylenediamine to obtain 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “2-(7-fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid” has a molecular weight of 222.18 .

Applications De Recherche Scientifique

Synthesis of Indole Derivatives

The compound is used in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Production of Alkaloids

The compound is used in the production of alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties .

Anti-Breast Cancer Agents

Phthalazine-based derivatives of the compound have been synthesized as selective anti-breast cancer agents . These derivatives induce apoptosis in cancer cells through EGFR inhibition .

In Vitro Studies

The compound is used in in vitro studies to test the cytotoxicity of synthesized compounds . For example, compounds 11d, 12c, and 12d exhibited potent cytotoxic activities with IC50 values of 0.92, 1.89, and 0.57 μM against MDA-MB-231 cells .

In Silico Studies

The compound is used in in silico studies to understand the binding disposition of synthesized compounds towards EGFR protein . For example, compound 12d exhibited promising potent EGFR inhibition with an IC50 value of 21.4 nM .

Apoptosis Induction

The compound is used in the induction of apoptosis in cancer cells . For example, compound 12d induced apoptosis in MDA-MB-231 cells by 64.4-fold .

Orientations Futures

The future directions for “2-(7-Bromo-1-oxophthalazin-2-yl)acetic acid” and similar compounds could involve further exploration of their potential biological activities. For instance, quinoxaline derivatives have been found to have various biological activities and are widely used in chemistry, biomedicine, and the chemical industry .

Propriétés

IUPAC Name |

2-(7-bromo-1-oxophthalazin-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O3/c11-7-2-1-6-4-12-13(5-9(14)15)10(16)8(6)3-7/h1-4H,5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVXZKHWRNQMSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)N(N=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-Bromo-1-oxophthalazin-2-yl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2689640.png)

![5-(4-Aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B2689647.png)

![N-(4-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2689650.png)